molecular formula C20H18N2O5 B12181050 N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine

Cat. No.: B12181050
M. Wt: 366.4 g/mol
InChI Key: KARCVZBMMVXBOR-UHFFFAOYSA-N
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Description

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup, Doebner-von Miller, and Combes reactions. These reactions involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Coupling with Glycine: The final step involves coupling the quinoline derivative with glycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinic Acid: A neuroactive compound with a quinoline structure.

Uniqueness

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is unique due to the presence of the 3,4-dimethoxyphenyl group and the glycine moiety, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C20H18N2O5/c1-26-17-8-7-12(9-18(17)27-2)16-10-14(20(25)21-11-19(23)24)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,21,25)(H,23,24)

InChI Key

KARCVZBMMVXBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O)OC

Origin of Product

United States

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